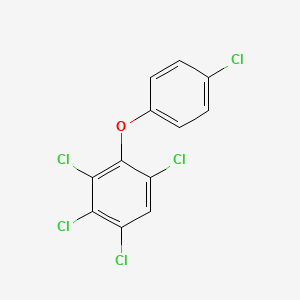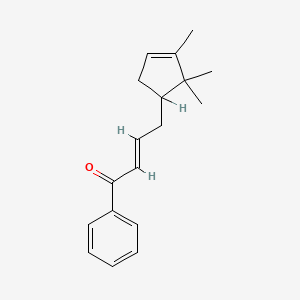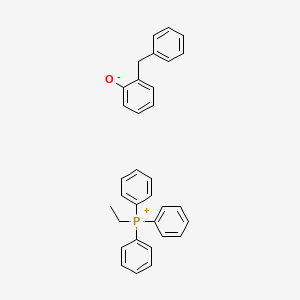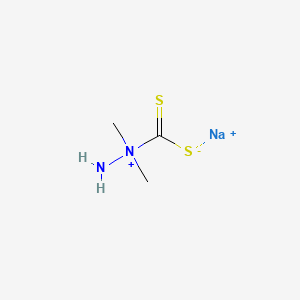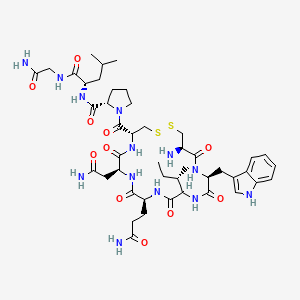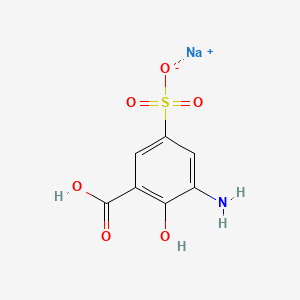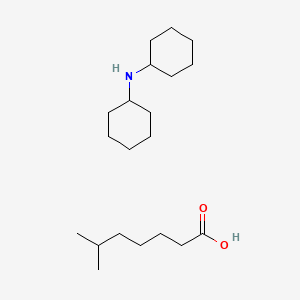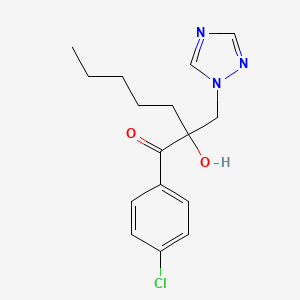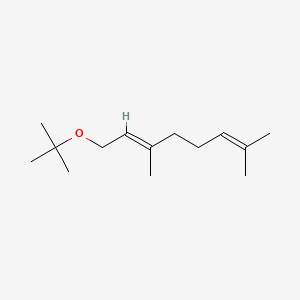
(E)-1-(1,1-Dimethylethoxy)-3,7-dimethylocta-2,6-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(1,1-Dimethylethoxy)-3,7-dimethylocta-2,6-diene is an organic compound with a unique structure that includes a dimethylethoxy group and a diene system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,1-Dimethylethoxy)-3,7-dimethylocta-2,6-diene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide, followed by the addition of the necessary alkene components .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(E)-1-(1,1-Dimethylethoxy)-3,7-dimethylocta-2,6-diene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
(E)-1-(1,1-Dimethylethoxy)-3,7-dimethylocta-2,6-diene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (E)-1-(1,1-Dimethylethoxy)-3,7-dimethylocta-2,6-diene exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
(E)-1-(1,1-Dimethylethoxy)-3,7-dimethylocta-2,6-diene: shares similarities with other compounds that have a diene system and an ether group, such as:
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes .
属性
CAS 编号 |
63343-23-7 |
|---|---|
分子式 |
C14H26O |
分子量 |
210.36 g/mol |
IUPAC 名称 |
(2E)-3,7-dimethyl-1-[(2-methylpropan-2-yl)oxy]octa-2,6-diene |
InChI |
InChI=1S/C14H26O/c1-12(2)8-7-9-13(3)10-11-15-14(4,5)6/h8,10H,7,9,11H2,1-6H3/b13-10+ |
InChI 键 |
OSIVVAJCXDMLCS-JLHYYAGUSA-N |
手性 SMILES |
CC(=CCC/C(=C/COC(C)(C)C)/C)C |
规范 SMILES |
CC(=CCCC(=CCOC(C)(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


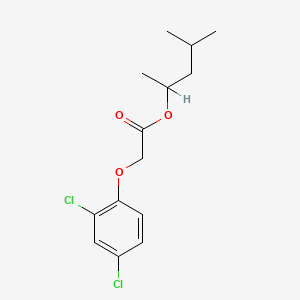
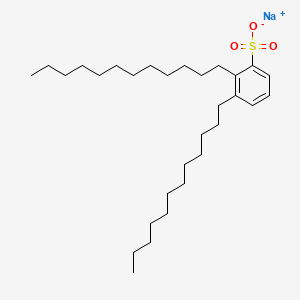
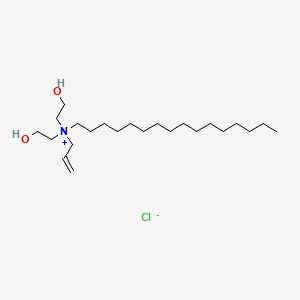
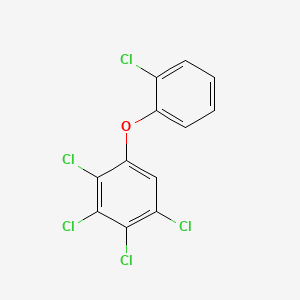
![Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate](/img/structure/B12668272.png)
